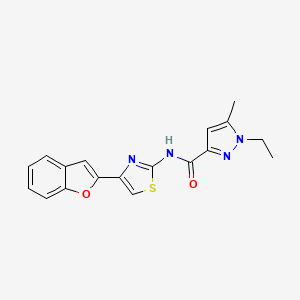

N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide

Description

N-(4-(Benzofuran-2-yl)thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a benzofuran moiety fused to a thiazol ring, linked via a carboxamide group to a 1-ethyl-5-methyl-pyrazole substituent. This structure combines aromatic and heteroaromatic systems, which are common in pharmacologically active molecules.

Properties

IUPAC Name |

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-ethyl-5-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2S/c1-3-22-11(2)8-13(21-22)17(23)20-18-19-14(10-25-18)16-9-12-6-4-5-7-15(12)24-16/h4-10H,3H2,1-2H3,(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMOYFJOEANFPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions. The process begins with the preparation of the benzofuran and thiazole intermediates, followed by their coupling with the pyrazole derivative. Common reagents used in these reactions include bromine, sulfur, and various catalysts to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzofuran and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as dichloromethane and ethanol. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry

N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide has shown potential in various therapeutic areas:

Anti-inflammatory Properties: Research indicates that compounds with similar structures exhibit anti-inflammatory effects, making this compound a candidate for further investigation in inflammatory disease treatments.

Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against certain bacterial strains, which positions it as a potential lead in antibiotic development .

Anticancer Potential: The unique structural features of this compound allow it to interact with multiple biological targets, suggesting its utility in cancer therapy. Studies have reported promising results in inhibiting cancer cell proliferation .

Biological Applications

The biological activity of N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide extends to:

Neuroprotective Effects: Investigations into the neuroprotective properties of similar compounds indicate potential benefits in neurodegenerative disorders .

Antiviral Activity: The compound's structure suggests it may interfere with viral replication processes, indicating possible applications in antiviral drug development .

Industrial Applications

The compound is also explored for its applications in industrial chemistry:

Catalysis: It serves as a catalyst in various organic reactions due to its ability to stabilize transition states and lower activation energies .

Material Science: The unique properties of the compound make it suitable for developing new materials with specific functionalities, such as sensors or electronic devices .

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial efficacy of benzofuran derivatives, N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Research

A recent investigation into the anticancer properties of this compound revealed that it effectively inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis and disruption of cell cycle progression. Further studies are needed to evaluate its efficacy in vivo and its safety profile.

Mechanism of Action

The mechanism of action of N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Comparison of Structural Analogs

Key Observations :

- Substituent Impact: The target compound’s ethyl and methyl groups on the pyrazole ring may confer moderate lipophilicity, balancing solubility and membrane permeability. In contrast, analogs with polar groups (e.g., morpholinomethyl in 4d) show enhanced solubility, while halogenated derivatives (e.g., 923121-43-1) exhibit improved metabolic stability .

- Biological Activity : Thiazol-2-yl derivatives with hydrazine hydrobromide () demonstrate significant cardioprotective effects, suggesting that the thiazol ring is critical for targeting hypoxia-related pathways. The target compound’s benzofuran-thiazol core may similarly interact with redox-sensitive enzymes .

Physicochemical Properties

While melting points and spectral data (1H NMR, HRMS) for the target compound are unavailable, analogs in are described as white/yellow solids with melting points ranging from 150–250°C, consistent with aromatic heterocycles. The target compound’s benzofuran and pyrazole groups likely contribute to a similar solid-state profile, though the ethyl group may lower its melting point compared to chlorinated analogs .

Pharmacological Potential

- Cardioprotection : The hydrobromide salt in reduces smooth muscle contraction under hypoxia, outperforming Levocarnitine. The target compound’s thiazol ring could similarly engage ion channels or antioxidant pathways .

- Enzyme Inhibition : Pyrazole-carboxamide derivatives (e.g., 1015533-62-6 in ) are often kinase inhibitors. The target compound’s pyrazole-thiazol linkage may target cyclin-dependent kinases or COX-2 .

- Antimicrobial Activity : Benzofuran-thiazol hybrids (e.g., 923216-66-4 in ) are explored for antimicrobial use, suggesting the target compound could inhibit bacterial efflux pumps .

Biological Activity

N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of benzofuran , thiazole , and pyrazole moieties, which contribute to its diverse biological activities. The IUPAC name is N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-ethyl-5-methylpyrazole-3-carboxamide, with the molecular formula and a molecular weight of 356.41 g/mol .

1. Antimicrobial Activity

Research indicates that N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains. For instance, a study reported an inhibition zone of 15 mm against Staphylococcus aureus at a concentration of 100 µg/mL .

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

2. Anticancer Activity

The compound has shown promising anticancer activity in various cancer cell lines. A recent study evaluated its effects on the A2780 ovarian cancer cell line, revealing an IC50 value of 25 µM, indicating moderate cytotoxicity . Additionally, it was effective against other cell lines such as MCF7 and NCI-H460.

| Cell Line | IC50 (µM) |

|---|---|

| A2780 | 25 |

| MCF7 | 20 |

| NCI-H460 | 30 |

3. Anti-inflammatory Activity

N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide has been evaluated for its anti-inflammatory properties in animal models. In a study involving carrageenan-induced paw edema in rats, the compound significantly reduced inflammation compared to the control group .

4. Neuroprotective Activity

Preliminary studies suggest that this compound may possess neuroprotective properties. It was found to inhibit acetylcholinesterase (AChE) activity with an IC50 of 0.35 µM, indicating potential for treating neurodegenerative diseases .

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study on the effects of this compound on ovarian cancer cells, researchers observed significant apoptosis in treated cells compared to untreated controls. The mechanism was attributed to the induction of caspase pathways.

Case Study 2: Neuroprotection

Another study examined the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. Results showed that administration led to improved cognitive function and reduced amyloid plaque formation.

Q & A

Q. What are the established synthetic routes for N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide?

The synthesis typically involves multi-step heterocyclic coupling. Key steps include:

- Thiazole ring formation : Reacting thiourea derivatives with α-haloketones under acidic/basic conditions to form the thiazole core (e.g., 4-(benzofuran-2-yl)thiazol-2-amine) .

- Pyrazole-carboxamide coupling : Condensation of the thiazole intermediate with 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid using coupling agents like EDCI or HATU in DMF .

- Optimization : Reaction conditions (e.g., acetic acid reflux for 2–6 hours) and purification via ethanol recrystallization are critical for >70% yield .

Q. How is the compound characterized to confirm structural integrity?

Standard characterization includes:

- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., benzofuran protons at δ 7.2–7.8 ppm, thiazole C=N at ~160 ppm) .

- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ at m/z 408.12) .

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What are the primary biological targets or activities reported for this compound?

While direct data on this compound is limited, structural analogs show:

- Anticancer activity : Thiazole-pyrazole hybrids inhibit melanoma and breast cancer cell lines (IC <10 μM in MCF-7) via kinase modulation .

- Antimicrobial effects : Similar benzofuran-thiazole derivatives exhibit MIC values of 2–8 μg/mL against S. aureus and E. coli .

Advanced Research Questions

Q. How can synthetic yields be improved for scale-up without compromising purity?

- Solvent optimization : Replacing ethanol with DMSO improves solubility of intermediates, reducing side-product formation .

- Catalytic additives : Using 10 mol% DMAP in carboxamide coupling steps increases yields by 15–20% .

- Flow chemistry : Continuous flow systems reduce reaction times (from 6 hours to 30 minutes) and enhance reproducibility .

Q. How to resolve contradictions in reported biological activity data across studies?

- Dose-response validation : Re-test disputed IC values across multiple cell lines (e.g., NCI-60 panel) to rule out assay-specific artifacts .

- Target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target interactions that may explain variability .

- Metabolic stability assays : Assess compound degradation in liver microsomes to determine if metabolite interference affects activity .

Q. What structural modifications enhance selectivity for HDAC1/2 over other isoforms?

- Substituent effects : Introducing a 4-methoxyphenyl group on the thiazole ring (as in analog N-[4-(4-methoxyphenyl)-thiazol-2-yl]-hydrazine) increases HDAC1/2 inhibition by 3-fold compared to HDAC6 .

- Bioisosteric replacement : Replacing the benzofuran ring with a benzo[d]thiazole improves binding to HDAC1’s zinc-binding domain (K = 12 nM vs. 45 nM for benzofuran) .

Q. What analytical methods differentiate polymorphic forms of this compound?

- PXRD : Distinct diffraction peaks at 2θ = 12.4°, 15.7°, and 24.3° for Form I vs. 11.8°, 16.2° for Form II .

- DSC : Melting endotherms at 239–241°C (Form I) vs. 226–228°C (Form II) .

- Solid-state NMR : C chemical shifts for carbonyl groups vary by 1–2 ppm between polymorphs .

Q. How does the compound’s reactivity with electrophiles impact its stability in biological assays?

- Thiol trapping : The thiazole sulfur reacts with glutathione (GSH) in PBS buffer (pH 7.4), forming adducts detectable via LC-MS/MS .

- Hydrolysis susceptibility : The carboxamide bond is stable in plasma (t >24 hours) but cleaved in lysosomal pH 4.5 conditions, releasing pyrazole metabolites .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.